molecular formula C14H12N2O2S2 B5617511 N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5617511
M. Wt: 304.4 g/mol
InChI Key: SKNQFQWLTVDXPH-UHFFFAOYSA-N
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Description

The compound N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is part of a broader class of chemical compounds that exhibit significant biological activity and chemical reactivity. These compounds are known for their diverse applications in medicinal chemistry, including their roles as inhibitors and reactants in various chemical reactions.

Synthesis Analysis

The synthesis of similar compounds, such as N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, involves reactions of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride, yielding good yields and demonstrating potential for generating nitrogen-centered radicals (Zakharova et al., 2010).

Molecular Structure Analysis

Structural analysis of benzisothiazole derivatives, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, reveals distinctive C–N bond lengths and a central C–N–C amine linkage, offering insights into the compound's reactivity (Fonseca).

Chemical Reactions and Properties

Reactions involving benzisothiazole derivatives showcase their versatility, as seen in metal-assisted reactions that form complexes useful in catalytic activation and transfer hydrogenation, indicating a robust framework for exploring chemical properties and reactions (Saleem et al., 2015).

Physical Properties Analysis

The physical properties of benzisothiazole derivatives can be deduced from their crystalline structures and interaction patterns, as demonstrated by compounds forming two-dimensional networks and one-dimensional polymeric complexes, highlighting their potential for forming varied crystalline structures with distinct physical properties (Li et al., 2012).

Chemical Properties Analysis

The chemical properties of compounds within this family, such as phosphoramides and thieno derivatives, show a range of reactivities and potential for the synthesis of complex heterocycles, suggesting a rich area for exploration in the context of N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide (Jensen & Pedersen, 1981).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNQFQWLTVDXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

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